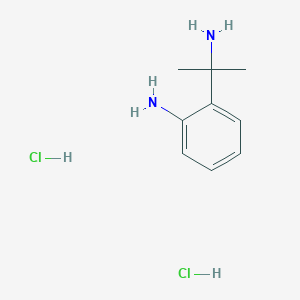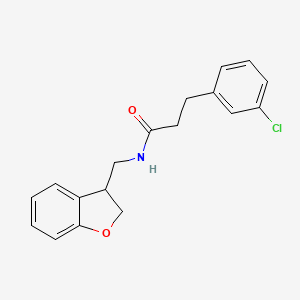
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Glycation End-Products Research
Compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" have been studied for their role in forming advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. Research on methylglyoxal (MG), a precursor to AGEs, provides insights into the enzymatic and nonenzymatic reactions that form these compounds and their implications for health. This area of study is crucial for understanding the biochemical pathways that contribute to chronic disease progression and identifying potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Antitumor Activity
Research on pyrazolopyridine derivatives, which share a similar structural motif with the compound , has revealed their potential antimicrobial and antitumor activities. These compounds have been synthesized and tested against various bacterial strains and cancer cell lines, showcasing the importance of structural features in their biological activity. This highlights the potential for compounds with similar structural bases to serve as lead compounds in the development of new therapeutics (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimycobacterial Agents
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. These compounds demonstrate significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential for new treatments for tuberculosis. The structural elements critical for activity have been identified, guiding further drug design and synthesis efforts in the quest for more effective antimycobacterial agents (Lv et al., 2017).
Angiotensin II Receptor Antagonism
Compounds containing imidazole rings have been explored for their potential as angiotensin II receptor antagonists. This research is pertinent to the development of antihypertensive medications, demonstrating the diverse therapeutic applications of such molecular frameworks. The discovery of nonpeptide angiotensin II receptor antagonists through the synthesis of N-(biphenylylmethyl)imidazoles highlights the importance of these structures in medicinal chemistry (Carini et al., 1991).
Synthesis and Catalysis
The exploration of new catalytic methods and synthetic pathways is another application of compounds similar to "this compound." For instance, rhodium-carbene complexes have been employed in hydroaminomethylation reactions, demonstrating the utility of such compounds in organic synthesis and the production of biologically active molecules (Ahmed et al., 2007).
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-4-3-16(11-18(17)26-2)12-21-19(24)23-8-5-15(6-9-23)13-22-10-7-20-14-22/h3-4,7,10-11,14-15H,5-6,8-9,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMVRZFUSCTGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
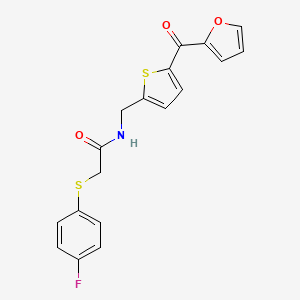
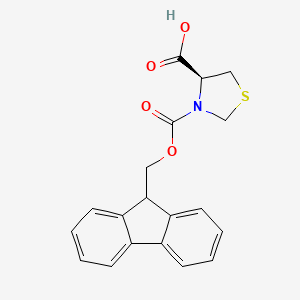

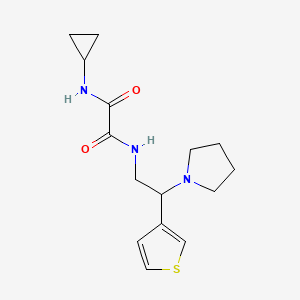
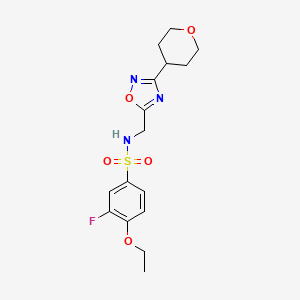
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)
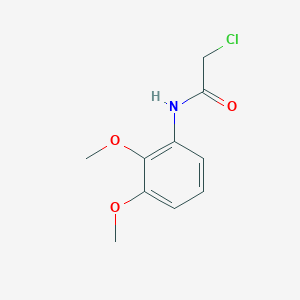
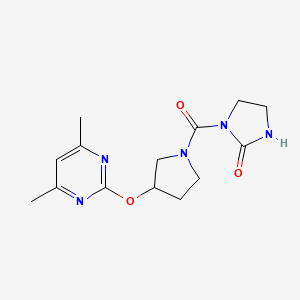

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)
